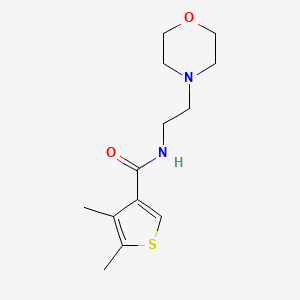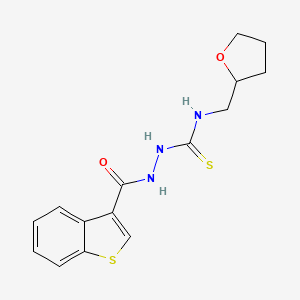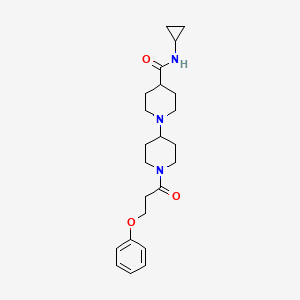
4,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-THIOPHENECARBOXAMIDE
Vue d'ensemble
Description
4,5-DIMETHYL-N~3~-(2-MORPHOLINOETHYL)-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide is 268.12454906 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The chemical compound 4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, although not directly mentioned in the reviewed literature, relates closely to research on morpholine derivatives and thiophene-containing compounds. These studies explore the synthesis of novel compounds with potential therapeutic applications, highlighting the chemical reactivity and utility of similar structures in medicinal chemistry. For instance, a study on the synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated the creation of compounds with significant anti-inflammatory and analgesic activities, indicating the potential for similar morpholine and thiophene derivatives to be used in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antiproliferative Activity
Research on novel thiophene and thienopyrimidine derivatives has shown significant antiproliferative activity against cancer cell lines, suggesting that compounds like 4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could be investigated for similar properties. For example, specific thiophene derivatives exhibited remarkable activity against breast and colon cancer cell lines, highlighting the therapeutic potential of such molecules in oncology (M. Ghorab, A. Al‐Dhfyan, M. Al-Dosari, M. El-Gazzar, M. Alsaid, 2013).
Synthesis of Morpholine Derivatives
The efficient synthesis of morpholin-2-one derivatives, using glycolaldehyde dimer by the Ugi multicomponent reaction, exemplifies the interest in creating novel morpholine-containing compounds for various applications, including potential therapeutic agents. This method showcases the versatility and utility of incorporating morpholine and its derivatives into complex molecules (Young Bae Kim, Eun Hee Choi, G. Keum, S. B. Kang, Duck-Hyung Lee, Hun Young Koh, Youseung Kim, 2001).
Applications in Photostabilization
A study on the synthesis of new thiophene derivatives for use as photostabilizers for rigid poly(vinyl chloride) highlights the potential non-pharmaceutical applications of thiophene-containing compounds. This research indicates the possibility of using compounds like 4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in materials science, particularly in enhancing the durability and stability of polymers (Asim A. Balakit, Ahmed Ahmed, G. El‐Hiti, Keith Smith, E. Yousif, 2015).
Propriétés
IUPAC Name |
4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-11(2)18-9-12(10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOEQXKQCFHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(acetylamino)phenyl]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B4573416.png)
![2-[2-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4573422.png)
![4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4573427.png)


![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4573433.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4573444.png)
![N~1~-(4-METHYLPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4573450.png)

![2-[4-(4-Benzylpiperazin-1-yl)sulfonylphenyl]isoindole-1,3-dione](/img/structure/B4573475.png)
![4-(4-bromophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4573497.png)
![N-(2-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4573512.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4573513.png)
